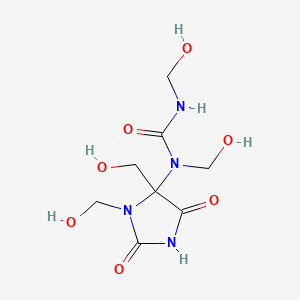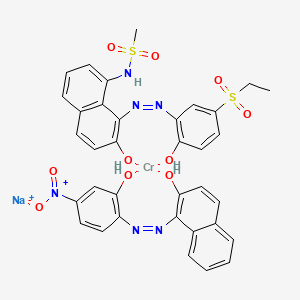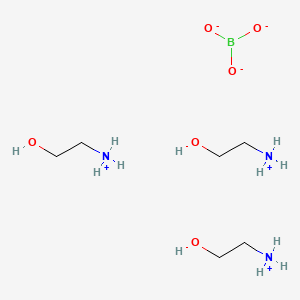
Tris((2-hydroxyethyl)ammonium) orthoborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((2-hydroxyethyl)ammonium) orthoborate is a chemical compound with the molecular formula C6H24BN3O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form ionic liquids, which are salts in the liquid state at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) orthoborate can be synthesized through the reaction of boric acid (H3BO3) with 2-aminoethanol (ethanolamine) in a 1:3 molar ratio. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the components .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and ethanolamine are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tris((2-hydroxyethyl)ammonium) orthoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.
Reduction: It can be reduced to simpler borate compounds.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .
Aplicaciones Científicas De Investigación
Tris((2-hydroxyethyl)ammonium) orthoborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential use in biological systems, including its role in enzyme stabilization and as a buffer in biochemical assays.
Mecanismo De Acción
The mechanism by which tris((2-hydroxyethyl)ammonium) orthoborate exerts its effects involves its interaction with cellular components. The compound increases the permeability of cell membranes, leading to the disruption of cellular metabolism. This effect is particularly pronounced in rapidly dividing cells, making it a potential candidate for antitumor therapies . The molecular targets and pathways involved include the disruption of membrane integrity and interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2-hydroxyethyl)ammonium dihydrogen orthoborate: This compound is similar in structure but has different stoichiometry and properties.
Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds are derivatives with halogen substitutions, which impart different chemical and physical properties.
Uniqueness
Tris((2-hydroxyethyl)ammonium) orthoborate is unique due to its ability to form stable ionic liquids and its wide range of applications in various fields. Its specific interactions with cellular components and its potential as an antitumor agent further distinguish it from other similar compounds .
Propiedades
Número CAS |
93859-15-5 |
|---|---|
Fórmula molecular |
C6H24BN3O6 |
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
2-hydroxyethylazanium;borate |
InChI |
InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3 |
Clave InChI |
LVGSONGRXPYGLC-UHFFFAOYSA-Q |
SMILES canónico |
B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



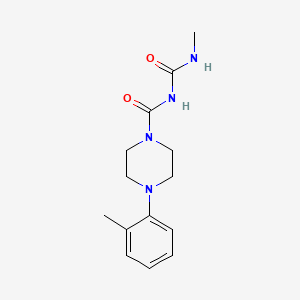


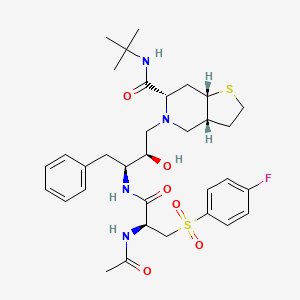
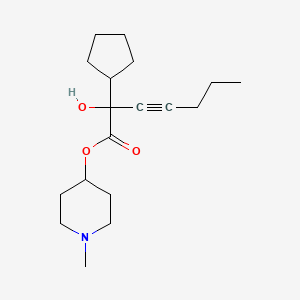
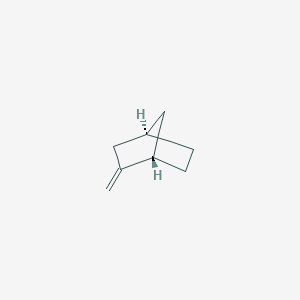
![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)
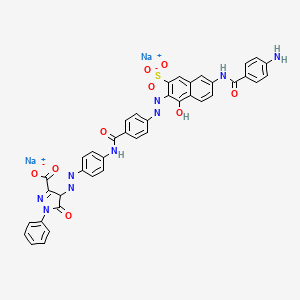

![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
